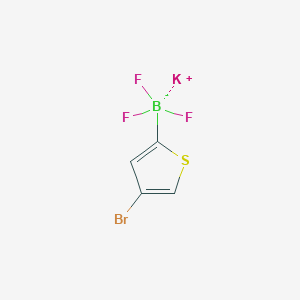
Potassium (4-bromothiophen-2-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (4-bromothiophen-2-yl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (4-bromothiophen-2-yl)trifluoroborate can be synthesized through the reaction of 4-bromothiophen-2-ylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:
Preparation of 4-bromothiophen-2-ylboronic acid: This intermediate is synthesized by reacting 4-bromothiophene with a boron reagent such as boronic acid or boronate ester.
Formation of this compound: The 4-bromothiophen-2-ylboronic acid is then treated with potassium bifluoride in an appropriate solvent, leading to the formation of the desired trifluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Potassium (4-bromothiophen-2-yl)trifluoroborate primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the trifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to various functionalized derivatives.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are often employed.
Solvents: Solvents like tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction.
Major Products
The major products formed from these reactions are biaryl compounds, substituted alkenes, and various functionalized derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium (4-bromothiophen-2-yl)trifluoroborate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents by facilitating the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of potassium (4-bromothiophen-2-yl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium (4-bromothiophen-2-yl)trifluoroborate can be compared with other similar compounds, such as:
Potassium (4-bromophenyl)trifluoroborate: Similar in structure but with a phenyl group instead of a thiophene ring.
Potassium benzo[b]thiophen-2-yl-2-trifluoroborate: Contains a benzothiophene ring, offering different reactivity and applications.
These compounds share similar reactivity patterns but differ in their specific applications and the types of products they form.
Properties
Molecular Formula |
C4H2BBrF3KS |
|---|---|
Molecular Weight |
268.94 g/mol |
IUPAC Name |
potassium;(4-bromothiophen-2-yl)-trifluoroboranuide |
InChI |
InChI=1S/C4H2BBrF3S.K/c6-3-1-4(10-2-3)5(7,8)9;/h1-2H;/q-1;+1 |
InChI Key |
WSZLJCNSUCRUIT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CS1)Br)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate](/img/structure/B15298163.png)



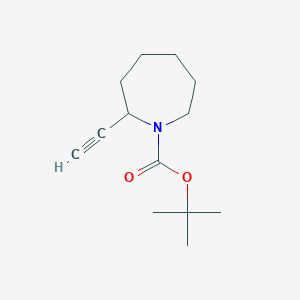
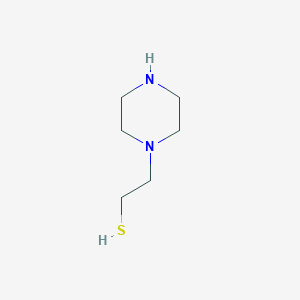
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15298197.png)
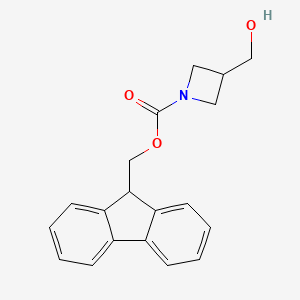
![tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate](/img/structure/B15298215.png)
![4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15298216.png)
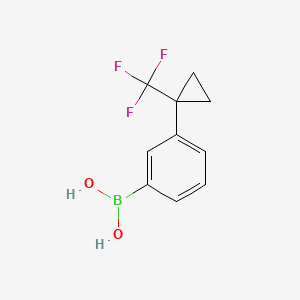

amine hydrochloride](/img/structure/B15298240.png)
![3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15298248.png)
